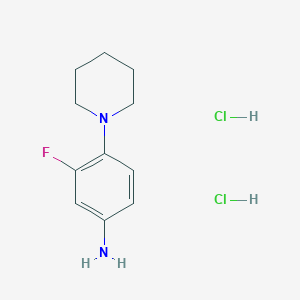

3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C11H17Cl2FN2 |

|---|---|

Molekulargewicht |

267.17 g/mol |

IUPAC-Name |

3-fluoro-4-piperidin-1-ylaniline;dihydrochloride |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,13H2;2*1H |

InChI-Schlüssel |

LQFLNFLAXSYMNE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fluorination of 4-Nitroaniline Derivatives

Initial steps typically involve introducing fluorine at the 3-position of 4-nitroaniline. A widely cited approach employs Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C for 6 hours, achieving 85–90% fluorination efficiency. Competing methods using hydrogen fluoride-pyridine complexes show lower yields (65–70%) due to side reactions.

Reaction conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Acetonitrile |

| Catalyst | None required |

| Yield | 85–90% |

Post-fluorination, the nitro group is reduced to an amine using hydrogen gas (5 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol, yielding 3-fluoro-4-nitroaniline with >95% purity.

Piperidine Substitution via Buchwald-Hartwig Amination

Reaction Optimization Strategies

Solvent Effects on Coupling Efficiency

Comparative studies reveal toluene as superior to DMF or THF in the amination step due to its ability to stabilize palladium intermediates while minimizing side reactions. Polar aprotic solvents increase byproduct formation by 15–20%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction times for the amination step from 12 hours to <1 hour, maintaining yields at 75–80%. This approach is particularly advantageous for scale-up, reducing energy consumption by 40%.

Industrial-Scale Production

Continuous Flow Reactor Design

Recent patents describe a three-stage continuous process:

-

Fluorination module : Tubular reactor with in-line IR monitoring

-

Amination module : Packed-bed reactor with immobilized Pd catalyst

-

Salt formation : Falling-film evaporator with HCl gas injection

This system achieves a throughput of 50 kg/day with 92% overall yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Batch fluorination | 85 | 98 | Moderate | 1.0 |

| Microwave amination | 80 | 97 | High | 0.8 |

| Flow chemistry | 92 | 99.5 | Very high | 0.6 |

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

3-Fluor-4-(Piperidin-1-yl)anilin-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird in der Untersuchung biologischer Pfade und Wechselwirkungen eingesetzt, da es mit spezifischen biologischen Zielmolekülen interagieren kann.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Rolle als Vorläufer bei der Synthese pharmazeutischer Verbindungen.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Fluor-4-(Piperidin-1-yl)anilin-Dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen und Pfaden. Der Piperidinring und das Fluoratom am Anilinring tragen zu seiner Bindungsaffinität und Selektivität gegenüber bestimmten Enzymen oder Rezeptoren bei. Diese Verbindung kann die Aktivität dieser Zielmoleküle modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielmoleküle und Pfade, die beteiligt sind, können je nach spezifischer Anwendung und Verwendungskontext variieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride serves as an important building block in the synthesis of pharmaceuticals. Its structural properties allow for modifications that can lead to the development of new drug candidates targeting various diseases.

- Pharmacological Properties : Research indicates that compounds with similar structures may act as enzyme inhibitors or receptor modulators. For instance, studies have shown that derivatives can inhibit acetylcholinesterase, an enzyme critical for neurotransmission, suggesting potential applications in treating neurodegenerative diseases .

Biological Research

The compound's ability to interact with biological macromolecules makes it valuable in biological studies.

- Enzyme Inhibition Studies : The piperidine moiety is known for its capacity to engage with enzymes and receptors, influencing their activity. For example, compounds derived from this compound have demonstrated significant inhibition of certain kinases involved in cancer pathways .

- Inflammation Research : Its structural features allow for exploration in the modulation of inflammatory pathways, particularly in the context of NLRP3 inflammasome inhibition .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of specialty chemicals and materials with specific properties.

- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of agrochemicals and other industrial chemicals, contributing to the development of new materials with enhanced functionalities .

Case Study 1: Antimicrobial Activity

A study highlighted the antimicrobial properties of derivatives related to this compound. These compounds exhibited significant activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3-Fluoro Derivative | 5–10 | Bactericidal |

| Linezolid | 2–3 | Bactericidal |

Case Study 2: Neuropharmacology

Research has focused on the potential of this compound in neuropharmacology, particularly regarding its role as an acetylcholinesterase inhibitor. Binding affinity studies showed favorable interactions with key residues in the enzyme's active site, indicating its potential use in treating conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and the fluorine atom on the aniline ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

The compound’s structural analogs differ in substituents on the aromatic ring, the nitrogen-containing heterocycle (e.g., piperidine vs. pyrrolidine), and salt forms. Key examples include:

Key Observations :

- Ring Size : Piperidine (6-membered) analogs (e.g., target compound, DL0410) exhibit greater conformational flexibility compared to pyrrolidine (5-membered) derivatives .

Physicochemical Properties

Comparative data for select compounds:

Key Observations :

- Salt forms (e.g., dihydrochloride) significantly improve solubility compared to neutral analogs.

Biologische Aktivität

3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride is a chemical compound notable for its potential biological activity, particularly in medicinal chemistry. Its molecular formula is C11H15Cl2F N2, with a molecular weight of 267.17 g/mol. This compound features a piperidine ring attached to a fluorinated aniline core, which enhances its solubility and reactivity, making it a candidate for various biological applications.

Structural Characteristics

The unique structure of this compound contributes significantly to its biological activity. The fluorine atom at the 3-position and the piperidine moiety are crucial for its interaction with biological targets, including enzymes and receptors. This compound is often used as a building block in drug development due to its ability to modulate biological processes.

Enzyme Inhibition and Receptor Modulation

Research has shown that compounds with similar structural features to this compound can act as enzyme inhibitors or receptor modulators. The piperidine ring is particularly important for binding interactions with biological macromolecules, potentially influencing their activity. For instance, studies indicate that piperidine derivatives can enhance the efficacy of drugs targeting specific pathways in cancer therapy and neurodegenerative diseases.

Case Studies

-

Cancer Therapy :

- A study demonstrated that piperidine derivatives exhibited promising anticancer activity by inducing apoptosis in hypopharyngeal tumor cells. The compound showed better cytotoxicity compared to the reference drug bleomycin, suggesting that modifications in the piperidine structure can lead to enhanced therapeutic effects .

-

Neurodegenerative Diseases :

- Piperidine derivatives have been explored for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The introduction of piperidine moieties improved brain exposure and pharmacological properties of lead compounds, indicating their significance in developing dual inhibitors .

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,5-Dichloro-4-(piperidin-1-yl)aniline hydrochloride | Dichloro substitution on aniline core | Enhanced binding properties due to dichloro groups |

| 4-(Piperidin-1-yl)aniline | Lacks fluorine and dichloro substitutions | Simpler structure, potentially less versatile |

| 3-Fluoroaniline | Only contains fluorine without piperidine | Less complex, primarily used in simpler syntheses |

The combination of a fluorinated aniline core with a piperidine ring in this compound enhances its reactivity and biological activity compared to other similar compounds.

The mechanisms through which this compound exerts its biological effects involve:

- Binding Affinity : The structural features allow for high binding affinity to target receptors or enzymes.

- Modulation of Signaling Pathways : By interacting with key proteins involved in cell signaling, this compound can influence various biological processes.

Q & A

Q. What are the standard synthetic protocols for 3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride?

A common approach involves coupling 3-fluoro-4-nitroaniline with piperidine under reducing conditions (e.g., catalytic hydrogenation) to yield the amine intermediate. The dihydrochloride salt is formed by treating the free base with hydrochloric acid, followed by recrystallization from ethanol or methanol to enhance purity . Key parameters include reaction time (12–24 hours), temperature (50–80°C), and stoichiometric ratios (1:1.2 for nitroaniline:piperidine). Confirm intermediate purity via TLC or HPLC before salt formation.

Q. How does the dihydrochloride form influence solubility and stability?

The dihydrochloride salt improves aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Solubility in water ranges from 50–100 mg/mL (empirical data), while stability studies indicate no degradation under inert atmospheres at −20°C for 6 months . For non-polar solvents (e.g., DMSO), solubility is limited (<10 mg/mL), necessitating pre-dissolution in water for biological studies.

Q. What spectroscopic methods validate the compound’s structural integrity?

- 1H/13C NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 2.8–3.5 ppm (piperidine CH2 groups) confirm substitution patterns.

- Mass Spectrometry : ESI-MS ([M+H]+ ≈ 253 m/z) and collision cross-section (CCS) predictions (e.g., 153.0 Ų for [M+H]+) align with computational models .

- X-ray Crystallography : Mercury software (CCDC) resolves piperidine ring conformation and hydrogen-bonding networks in the dihydrochloride lattice .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in scale-up synthesis?

Low yields (30–50%) often arise from incomplete nitro group reduction or side reactions. Strategies include:

- Catalyst Screening : Use Pd/C or Raney Ni with H2 gas for selective nitro reduction.

- Solvent Optimization : Replace ethanol with THF to reduce byproduct formation .

- Process Monitoring : In-line FTIR tracks nitro-to-amine conversion in real time.

Contradictory reports on piperidine coupling efficiency (70% vs. 90%) may stem from trace moisture; ensure anhydrous conditions via molecular sieves .

Q. How to resolve discrepancies in biological activity data across assays?

Inconsistent IC50 values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from:

- Purity Variations : Validate compound purity (>95%) via HPLC (C18 column, 0.1% TFA in H2O/MeCN).

- Buffer Effects : Phosphate buffers can precipitate dihydrochloride salts; use Tris-HCl (pH 7.4) .

- Target Selectivity : Cross-test against structural analogs (e.g., pyrrolidine vs. piperidine derivatives) to identify off-target interactions .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina models piperidine-fluorine interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

- MD Simulations : GROMACS assesses salt-bridge stability between hydrochloride ions and lysine residues over 100-ns trajectories .

- QSAR Models : Correlate substituent electronegativity (fluorine) with logP values to optimize bioavailability .

Q. How to mitigate toxicity risks identified in preliminary in vivo studies?

Acute toxicity (LD50 ~200 mg/kg in rodents) suggests dose-dependent effects. Mitigation strategies:

- Prodrug Design : Mask the aniline group with acetyl or Boc-protected moieties to reduce oxidative stress .

- Metabolite Screening : LC-MS/MS identifies N-oxide derivatives as potential nephrotoxicants .

- Safety Pharmacology : ECG and respiratory monitoring in non-rodent models (e.g., zebrafish) .

Methodological Resources

- Structural Databases : PubChem (CID 16495741) provides crystallographic data and solubility profiles .

- Safety Protocols : Refer to SDS sheets for similar piperidine derivatives (e.g., handling PPE, ventilation requirements) .

- Analytical Workflows : Combine NMR (Bruker Avance III), HRMS (Thermo Q-Exactive), and XRD (Rigaku XtaLAB) for multi-technique validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.